4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C30H27BO2 and a molecular weight of 430.35 g/mol . This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a complex aromatic system. It is used in various scientific research applications, particularly in organic synthesis and materials science.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane typically involves the reaction of 10-(1-naphthyl)anthracene-9-boronic acid with pinacol in the presence of a dehydrating agent . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: It can be reduced under specific conditions to yield different boron derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane is widely used in scientific research, including:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Materials Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is employed in the study of boron-containing compounds’ interactions with biological systems, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to yield the final product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane include other boronic esters and boronic acids, such as:
Phenylboronic Acid: Used in similar cross-coupling reactions but with different reactivity and selectivity.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A simpler boronic ester with similar applications in organic synthesis.
The uniqueness of this compound lies in its complex aromatic structure, which imparts distinct electronic properties useful in materials science and organic electronics .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(10-naphthalen-1-ylanthracen-9-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)28-25-17-9-7-15-23(25)27(24-16-8-10-18-26(24)28)22-19-11-13-20-12-5-6-14-21(20)22/h5-19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMCBFYBIMINFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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